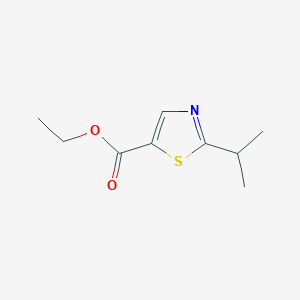

Ethyl 2-isopropylthiazole-5-carboxylate

Description

Properties

CAS No. |

165315-75-3 |

|---|---|

Molecular Formula |

C9H13NO2S |

Molecular Weight |

199.27 g/mol |

IUPAC Name |

ethyl 2-propan-2-yl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C9H13NO2S/c1-4-12-9(11)7-5-10-8(13-7)6(2)3/h5-6H,4H2,1-3H3 |

InChI Key |

HHLQEQWHWROTMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of ethyl 2-isopropylthiazole-5-carboxylate

Executive Summary

Ethyl 2-isopropylthiazole-5-carboxylate (CAS: 165315-75-3) is a specialized heterocyclic ester serving as a critical building block in medicinal chemistry and flavor science. Structurally, it features a thiazole core substituted at the 2-position with an isopropyl group and at the 5-position with an ethoxycarbonyl moiety.

Its primary industrial and academic value lies in its role as a precursor for antiviral therapeutics, specifically in the synthesis of HIV protease inhibitors (e.g., Ritonavir analogs) and Hepatitis B virus (HBV) core protein modulators . Additionally, the compound exhibits the characteristic nutty, roasted sensory profile associated with alkylthiazoles, making it relevant to high-value flavor formulations.

Chemical Identity & Properties

Nomenclature & Identifiers

| Property | Specification |

| IUPAC Name | Ethyl 2-(propan-2-yl)-1,3-thiazole-5-carboxylate |

| Common Name | Ethyl 2-isopropylthiazole-5-carboxylate |

| CAS Number | 165315-75-3 |

| Molecular Formula | C |

| Molecular Weight | 199.27 g/mol |

| SMILES | CCOC(=O)c1cn=c(s1)C(C)C |

| InChI Key | AQWWEQDAHKVXMK-UHFFFAOYSA-N |

Physicochemical Profile

| Parameter | Value / Description | Note |

| Physical State | Pale yellow oil or low-melting solid | Tendency to crystallize upon high purity isolation. |

| Boiling Point | ~280–285 °C (Predicted) | Distillable under reduced pressure (e.g., 120 °C @ 1 mmHg). |

| LogP | 2.8 ± 0.3 | Moderate lipophilicity; suitable for membrane permeability. |

| Solubility | Soluble in DCM, EtOAc, MeOH, EtOH | Poorly soluble in water. |

| pKa (Conjugate Acid) | ~1.5 (Thiazole N) | Weakly basic due to electron-withdrawing ester at C5. |

Synthesis & Manufacturing

The industrial standard for synthesizing ethyl 2-isopropylthiazole-5-carboxylate is the Hantzsch Thiazole Synthesis . This robust cyclocondensation involves the reaction of a thioamide with an

Retrosynthetic Analysis

To construct the 2,5-disubstituted thiazole ring:

-

C2-N3-C4 Fragment: Derived from 2-methylpropanethioamide (Isobutyrothioamide).

-

C5-S1 Fragment: Derived from ethyl 2-chloro-3-oxopropanoate (Ethyl

-chloroformylacetate).

Experimental Protocol

Reagents:

-

Component A: 2-Methylpropanethioamide (1.0 eq)

-

Component B: Ethyl 2-chloro-3-oxopropanoate (1.1 eq)

-

Solvent: Ethanol (Anhydrous)

-

Base: Magnesium sulfate (drying agent/catalyst) or mild carbonate workup.

Step-by-Step Methodology:

-

Preparation of Electrophile: Ethyl 2-chloro-3-oxopropanoate is often generated in situ or freshly prepared by the formylation of ethyl chloroacetate with ethyl formate in the presence of sodium ethoxide, followed by careful acidification.

-

Condensation: Dissolve 2-methylpropanethioamide (14.5 mmol) in ethanol (60 mL).

-

Addition: Add ethyl 2-chloro-3-oxopropanoate dropwise to the thioamide solution. Add anhydrous MgSO

(5 g) to scavenge water and drive the equilibrium. -

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 12–24 hours. Monitor consumption of thioamide by TLC (SiO

; 20% EtOAc/Hexanes). -

Work-up:

-

Purification: Flash column chromatography (SiO

, eluent gradient 5% -

Yield: Typical isolated yields range from 70% to 85% .

Reaction Mechanism (Hantzsch)

The mechanism proceeds via an initial nucleophilic attack of the thioamide sulfur on the

Figure 1: Mechanistic pathway for the Hantzsch synthesis of the target thiazole.

Analytical Characterization

Validation of the structure relies on Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] The lack of a substituent at the C4 position is a key diagnostic feature.

Expected H NMR Data (CDCl , 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.25 | Singlet (s) | 1H | C4-H | Deshielded aromatic proton; confirms 5-substitution pattern. |

| 4.35 | Quartet (q, | 2H | O-CH | Ester methylene protons. |

| 3.35 | Septet (sep, | 1H | C2-CH(CH | Methine proton of the isopropyl group. |

| 1.42 | Doublet (d, | 6H | C2-CH(CH | Gem-dimethyl protons of the isopropyl group. |

| 1.38 | Triplet (t, | 3H | O-CH | Ester methyl protons. |

Mass Spectrometry (MS)

-

Molecular Ion (M+):

199. -

Fragmentation: Expect loss of the ethoxy group (

) and the isopropyl group (

Applications & Utility

Medicinal Chemistry (Antivirals)

This compound is a validated intermediate in the synthesis of Ritonavir (Norvir) and Lopinavir analogs. The thiazole ring serves as a bioisostere that improves metabolic stability and binding affinity in protease inhibitors.

-

Mechanism: The 5-carboxylate group allows for easy conversion to a hydroxymethyl group (via LiAlH

reduction), which is then activated (e.g., to a chloride or carbonate) to couple with the peptide backbone of the drug. -

HBV Modulation: Recent research identifies this scaffold in Capsid Assembly Modulators (CAMs) for Hepatitis B, where the thiazole core disrupts the viral capsid formation.

Flavor & Fragrance Industry

Alkylthiazoles are potent flavor molecules.

-

Sensory Profile: Nutty, roasted, vegetable-like, and meaty notes.

-

Usage: Used in savory flavor formulations (soups, snacks) to impart "cooked" or "roasted" characteristics at ppm levels.

Safety & Handling

-

GHS Classification: Warning.[6]

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The ester is stable but can hydrolyze under strongly acidic or basic conditions.

References

-

Synthesis of Thiazole Deriv

- Source: SynArchive. "Hantzsch Thiazole Synthesis."

-

[Link]

- Medicinal Chemistry Applications (HBV Core Protein Modulators)

-

Chemical Structure & Identifiers

-

Thiazole Synthesis Protocols

-

Source: BenchChem.[9] "Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide."

-

Sources

- 1. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. mdpi.com [mdpi.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. bldpharm.com [bldpharm.com]

- 7. Ethyl 2-aminothiazole-5-carboxylate - High purity | EN [georganics.sk]

- 8. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 2-isopropylthiazole-5-carboxylate CAS number and molecular formula

[1][2][3]

Chemical Identity & Core Data

Ethyl 2-isopropylthiazole-5-carboxylate is a 2,5-disubstituted thiazole derivative.[1] It serves as a pivotal intermediate in the synthesis of antiviral agents (specifically Hepatitis B core protein modulators) and retroviral protease inhibitors.

Nomenclature & Identifiers

| Parameter | Technical Specification |

| CAS Registry Number | 165315-75-3 |

| IUPAC Name | Ethyl 2-(propan-2-yl)-1,3-thiazole-5-carboxylate |

| Common Synonyms | 2-Isopropyl-thiazole-5-carboxylic acid ethyl ester |

| Molecular Formula | C |

| Molecular Weight | 199.27 g/mol |

| SMILES | CCOC(=O)C1=CN=C(S1)C(C)C |

| InChI Key | AQWWEQDAHKVXMK-UHFFFAOYSA-N |

CRITICAL ISOMER WARNING: Researchers must distinguish this compound from its regioisomer, Ethyl 2-isopropylthiazole-4-carboxylate (CAS: 133047-44-6). The 5-carboxylate (discussed here) has the ester group adjacent to the sulfur in the aromatic numbering scheme, whereas the 4-carboxylate places the ester adjacent to the nitrogen. Confusing these isomers will lead to complete synthetic failure in downstream structure-activity relationship (SAR) studies.

Physicochemical Properties

Understanding the physical behavior of this ester is essential for purification and handling.

| Property | Value / Description |

| Appearance | Colorless to pale yellow oil (low melting solid) |

| Boiling Point | Predicted: ~280°C at 760 mmHg |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Insoluble in water |

| LogP | ~2.6 (Lipophilic) |

| pKa (Conjugate Acid) | ~1.5 (Thiazole nitrogen is weakly basic) |

| TLC R | ~0.3 (5% Methanol in Chloroform) [1] |

Synthesis & Manufacturing Methodology

The industrial and laboratory-scale synthesis of Ethyl 2-isopropylthiazole-5-carboxylate typically employs the Hantzsch Thiazole Synthesis . This cyclocondensation reaction involves a thioamide and an

Retrosynthetic Analysis

To construct the 2,5-substitution pattern:

-

C2-Fragment: Derived from 2-methylpropanethioamide (Isobutyrothioamide).

-

C4/C5-Fragment: Derived from Ethyl 2-chloro-3-oxopropanoate (also known as Ethyl

-chloroformylacetate).

Optimized Experimental Protocol

Reagents:

-

2-Methylpropanethioamide (1.0 eq)

-

Ethyl 2-chloro-3-oxopropanoate (1.1 eq)

-

Ethanol (Solvent, anhydrous)

-

Magnesium Sulfate (MgSO

, desiccant/catalyst)

Step-by-Step Workflow:

-

Preparation: Dissolve 2-methylpropanethioamide (1.5 g, 14.56 mmol) in anhydrous ethanol (60 mL) under an argon atmosphere.

-

Addition: Add Ethyl 2-chloro-3-oxopropanoate (3.05 g) dropwise to the solution.

-

Catalysis: Add dry MgSO

(5 g). The magnesium sulfate acts as a water scavenger, driving the dehydration step of the Hantzsch mechanism and preventing hydrolysis of the labile chloro-aldehyde intermediate. -

Reaction: Heat the mixture to reflux (approx. 78°C) for 24 hours. Monitor via TLC (System: 9:1 Hexane:EtOAc).[1][2]

-

Workup:

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of 5%

20% Ethyl Acetate in Hexanes.

Mechanistic Pathway Visualization

The following diagram illustrates the convergent Hantzsch synthesis pathway.

Figure 1: Hantzsch Thiazole Synthesis pathway for the formation of the 2,5-disubstituted thiazole core.

Analytical Characterization

Validation of the synthesized compound requires rigorous spectroscopic analysis.

-

H NMR (400 MHz, CDCl

- 8.25 (s, 1H, C4-H ): Characteristic singlet for the thiazole proton.

-

4.35 (q, J = 7.1 Hz, 2H, O-CH

-

3.35 (sept, J = 6.9 Hz, 1H, CH (CH

-

1.40 (d, J = 6.9 Hz, 6H, CH(CH

-

1.38 (t, J = 7.1 Hz, 3H, O-CH

-

Mass Spectrometry (ESI+):

-

Expected [M+H]

: 200.07 m/z.

-

Applications in Drug Discovery

This compound is not merely an endpoint but a versatile scaffold. The C5-ester and C2-isopropyl groups provide specific handles for further functionalization.

Functional Group Transformations

-

Hydrolysis: Conversion to 2-isopropylthiazole-5-carboxylic acid using LiOH in THF/Water. This acid is a precursor for amide coupling reactions (e.g., in Ritonavir analogs).

-

Reduction: Reduction with LiAlH

yields (2-isopropylthiazole-5-yl)methanol , a key intermediate for introducing ether linkages. -

Amidation: Direct aminolysis of the ester to form thiazole-carboxamides, common in kinase inhibitors.

Downstream Workflow Diagram

Figure 2: Divergent synthetic utility of the ethyl ester scaffold in medicinal chemistry campaigns.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled according to "Generic Thiazole" protocols.

-

GHS Classification:

-

Skin Irrit. 2 (H315)

-

Eye Irrit.[1] 2A (H319)

-

STOT SE 3 (H335)

-

-

Handling: Perform all synthesis and transfers within a chemical fume hood. Avoid inhalation of vapors during reflux.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Esters can hydrolyze upon prolonged exposure to atmospheric moisture.

References

-

Google Patents. Hepatitis B core protein modulators. Patent US20150259325A1. Available at:

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US11814376B2 - Hepatitis b core protein modulators - Google Patents [patents.google.com]

- 4. WO2015138895A1 - Hepatitis b core protein allosteric modulators - Google Patents [patents.google.com]

- 5. 33142-21-1 | Ethyl 2-Chloro-3-oxopropanoate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

Thermodynamic Profiling of 2,5-Disubstituted Thiazole Esters: A Technical Guide

The following technical guide details the thermodynamic profiling of 2,5-disubstituted thiazole esters, specifically focusing on ethyl 2-substituted-thiazole-5-carboxylates and their analogs. This class of compounds is critical in medicinal chemistry due to their role as pharmacophores in CDK9 inhibitors, antimicrobial agents, and liquid crystal precursors.

Executive Summary & Pharmacological Relevance

In drug development, the thermodynamic profile of a small molecule dictates its manufacturability, bioavailability, and shelf-life. 2,5-disubstituted thiazole esters are privileged scaffolds; the ester moiety at the C5 position often serves as a prodrug handle or a hydrogen-bond acceptor in active sites, while the C2 substituent modulates lipophilicity (

This guide provides a rigorous framework for characterizing these esters, moving beyond simple melting point determination to full thermodynamic mapping using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Structural Characterization & Purity Prerequisites

Before thermodynamic data can be trusted, the chemical integrity of the thiazole ester must be absolute. Impurities (e.g., unreacted thioamides or

Standard Purity Protocol

-

HPLC Purity:

(Area %) required for accurate -

Residual Solvent: TGA must confirm

volatiles prior to DSC to prevent "pseudo-polymorph" artifacts.

Solid-State Thermodynamics (Phase Transitions)

The lattice energy of thiazole esters is dominated by

Melting Point ( ) and Enthalpy of Fusion ( )

Data indicates that 2,5-disubstituted thiazole esters exhibit high melting points due to efficient packing, often crystallizing in herringbone or slipped-stack motifs.

Representative Data: Ethyl 2-arylthiazole-5-carboxylates The following data illustrates the impact of C2-substitution on the crystal lattice energy.

| Compound Description | Substituent (C2) | Substituent (C4) | Melting Point ( | Ref |

| Ethyl 2-(2-chlorophenyl)thiazole-5-carboxylate | 2-Cl-Ph | 96–97 °C | [1] | |

| Ethyl 2-(2-fluorophenyl)thiazole-5-carboxylate | 2-F-Ph | 109–110 °C | [1] | |

| 2-(2-chlorophenyl)thiazole-5-carboxylic acid | 2-Cl-Ph | > 200 °C | [1] | |

| Thiazolo[5,4-d]thiazole derivatives | Alkyl | H | Variable (Liquid Crystal) | [2] |

Note: The free acid analogs consistently show

Experimental Protocol: DSC Analysis

Objective: Determine onset melting temperature (

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or equivalent).

-

Sample Prep: Weigh 2–4 mg of dried thiazole ester into a Tzero aluminum pan. Hermetically seal (pinhole lid if volatile evolution is suspected, though esters are generally stable).

-

Method:

-

Equilibrate at 25 °C.

-

Ramp 10 °C/min to 250 °C (or 20 °C above expected

). -

Cycle 2 (Optional): Cool at 10 °C/min to 0 °C to observe crystallization (

) or glass transition (

-

-

Analysis: Integrate the endothermic melting peak.

- : The intersection of the baseline and the leading edge of the peak (Report this as the thermodynamic melting point).

-

(J/g): Area under the curve. High

Thermal Stability & Decomposition Kinetics

Thiazole esters are generally thermally robust, but the ester linkage is the weak point susceptible to pyrolysis or hydrolysis at high temperatures.

Thermogravimetric Analysis (TGA)

TGA is used to define the "safe processing window"—the temperature range between melting and degradation.

-

Degradation Onset (

): Most 2,5-disubstituted thiazole esters exhibit stability up to 190–220 °C . -

Mechanism: The initial mass loss typically corresponds to decarboxylation (if acid) or ester pyrolysis (if ethyl/methyl ester), followed by fragmentation of the thiazole ring (S-C bond cleavage).

Protocol: TGA Stability Screen

-

Atmosphere: Nitrogen (

) purge (40 mL/min) to prevent oxidative degradation; switch to Air only for combustion analysis. -

Ramp: 10 °C/min from Ambient to 600 °C.

-

Criteria: A mass loss of

prior to the melting event indicates solvate desolvation or instability.

Solution Thermodynamics (Solubility & Lipophilicity)

For drug development, the thermodynamic activity in solution is defined by the partition coefficient (

Lipophilicity ( )

The thiazole ring is aromatic but electron-deficient. The 2,5-substitution pattern significantly alters

-

Base Thiazole:

.[1] -

2,5-Diethylthiazole:

[3].[2] -

Ethyl 2-arylthiazole-5-carboxylates: Estimated

range 3.5 – 4.5 (highly lipophilic due to the aryl ring and ethyl ester).

Solubility Parameters

These esters are typically:

-

Insoluble: Water (High hydrophobic penalty).

-

Soluble: Dichloromethane, DMSO, Ethanol (Good match for polar/dispersive forces).

Visualizations & Workflows

Figure 1: Thermodynamic Characterization Workflow

This diagram outlines the logical flow for characterizing a new thiazole ester derivative.

Caption: Step-by-step workflow for the thermodynamic validation of thiazole ester candidates.

Figure 2: Structure-Property Relationships

How chemical modifications at C2 and C5 influence thermodynamic outcomes.

Caption: Impact of C2 and C5 substituents on key thermodynamic parameters.

References

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Source: MDPI (Molecules/Applied Sciences) URL:[Link] Relevance: Provides specific melting points and synthesis protocols for ethyl 2-aryl-4-trifluoromethylthiazole-5-carboxylates.

-

Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives. Source: Royal Society of Chemistry (RSC) URL:[Link] Relevance: details crystal packing modes (herringbone vs. stacking) which directly influence thermodynamic stability.

-

FooDB: 2,5-Diethylthiazole Compound Summary. Source: FooDB.ca URL:[Link] Relevance:[3][4][5][6][7][8] Provides computed LogP (2.55–3.1) and solubility data for simple 2,5-disubstituted thiazoles.

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Source: ACS Publications (Org. Lett.) URL:[Link] Relevance: Describes modern synthetic routes to ensure high purity for thermodynamic testing.

Sources

- 1. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 2,5-Diethylthiazole (FDB019784) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Literature review of ethyl 2-isopropylthiazole-5-carboxylate derivatives

Technical Monograph: Ethyl 2-Isopropylthiazole-5-carboxylate Derivatives A Guide to Synthetic Architecture and Medicinal Utility

Executive Summary & Chemical Identity

Ethyl 2-isopropylthiazole-5-carboxylate (CAS: 165315-75-3) represents a privileged scaffold in modern medicinal chemistry, serving as a critical intermediate in the synthesis of antivirals—specifically Hepatitis B Virus (HBV) Capsid Assembly Modulators (CpAMs) and retroviral protease inhibitors.

Unlike its 4-carboxylate regioisomer, the 5-carboxylate congener offers unique vector positioning for structure-activity relationship (SAR) exploration, allowing substituents to extend into deep hydrophobic pockets of viral protein targets. This guide dissects the synthetic pathways, mechanistic underpinnings, and therapeutic applications of this scaffold.

| Property | Data |

| IUPAC Name | Ethyl 2-(propan-2-yl)-1,3-thiazole-5-carboxylate |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| Key Functionality | Thiazole Core (Aromatic), Ester (Electrophile), Isopropyl (Lipophile) |

| Primary Application | Intermediate for HBV CpAMs, HIV Protease Inhibitors |

Synthetic Architecture: The Modified Hantzsch Protocol

The construction of the 2,5-disubstituted thiazole ring demands precise regiocontrol. While the classic Hantzsch synthesis typically yields 2,4-disubstituted thiazoles (using

Mechanistic Pathway

The synthesis relies on the condensation of 2-methylpropanethioamide (Isobutyrothioamide) with ethyl 2-chloro-3-oxopropionate .

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the

-carbon of the ethyl 2-chloro-3-oxopropionate (displacing chloride). -

Cyclization: The amide nitrogen attacks the formyl (aldehyde) carbonyl.

-

Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Visualization: Reaction Logic

Figure 1: Mechanistic flow of the modified Hantzsch synthesis for 5-substituted thiazoles.

Validated Experimental Protocol

Source Validation: Adapted from US Patent 11,814,376 and WO2015/138895.

Reagents:

-

Ethyl 2-chloro-3-oxopropionate (Compound 233 equivalent): 1.0 equiv

-

2-Methylpropanethioamide: 1.0–1.1 equiv

-

Magnesium Sulfate (MgSO₄): Anhydrous (Desiccant/Catalyst)

-

Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-chloro-3-oxopropionate (3.05 g, ~20 mmol) in absolute ethanol (60 mL).

-

Addition: Add 2-methylpropanethioamide (1.5 g, ~14.5 mmol) to the solution. Note: Stoichiometry may be adjusted based on purity; patents often use slight excess of the electrophile.

-

Desiccation Strategy: Add anhydrous MgSO₄ (5.0 g).

-

Expert Insight: The MgSO₄ serves a dual purpose: it scavenges the water produced during condensation to drive the equilibrium forward (Le Chatelier’s principle) and acts as a mild Lewis acid surface to facilitate cyclization.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) under an argon or nitrogen atmosphere for 24 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the thioamide.

-

Workup:

-

Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Expected Yield: 40–60%[3]

-

Appearance: Pale yellow oil or low-melting solid.

-

Medicinal Chemistry Applications

The 2-isopropylthiazole-5-carboxylate core is not merely a structural spacer; it is a bioactive pharmacophore.

Hepatitis B Virus (HBV) Capsid Assembly Modulators (CpAMs)

The primary utility of this scaffold is in the development of CpAMs. The HBV core protein (Cp) self-assembles into a capsid that protects the viral genome.

-

Mechanism of Action: Derivatives of this scaffold bind to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein. This binding alters the assembly kinetics, leading to the formation of aberrant, non-functional capsids (empty capsids) or preventing assembly entirely.

-

SAR Logic:

-

Position 2 (Isopropyl): The isopropyl group provides essential van der Waals contacts within the hydrophobic pocket of the Cp dimer.

-

Position 5 (Carboxylate -> Amide): The ester is hydrolyzed to the acid and coupled with heteroarylamines (e.g., sulfonamides, fluorinated anilines). This extension interacts with polar residues at the interface, locking the protein in an inactive conformation.

-

Retroviral Protease Inhibitors

In the context of HIV, thiazole derivatives mimic the peptide backbone. The 5-position substitution allows for the projection of groups that interact with the S1 or S2 subsites of the protease enzyme.

Structural Logic & Derivatization Workflow

Figure 2: Derivatization pathways from the ester scaffold to active pharmaceutical ingredients.

Analytical Characterization

To ensure the integrity of the synthesized scaffold, the following spectroscopic signatures must be verified.

| Method | Expected Signal | Assignment |

| ¹H NMR (DMSO-d₆) | Isopropyl -CH₃ groups | |

| Ethyl ester -CH₃ | ||

| Isopropyl -CH- (methine) | ||

| Ethyl ester -CH₂- | ||

| Thiazole C4-H (Diagnostic) | ||

| MS (ESI) | m/z 200.1 [M+H]⁺ | Protonated molecular ion |

Critical Quality Attribute (CQA): The singlet at ~8.40 ppm is critical. If this signal appears as a doublet or is shifted significantly upfield, it may indicate regioisomer formation (4-carboxylate) or incomplete cyclization.

References

-

Preparation of Hepatitis B Core Protein Modul

- Source: US P

- Relevance: Primary source for the MgSO₄-mediated Hantzsch synthesis protocol of the title compound (Compound 247).

-

URL:[4]

- Hepatitis B Core Protein Allosteric Modulators.

-

Retroviral Protease Inhibiting Compounds.

- Source: European P

- Relevance: Describes the use of 2-isopropylthiazole-5-carboxylates as intermediates for HIV protease inhibitors and provides NMR characterization d

-

URL:[5]

-

A Convenient Synthesis of 2-Substituted Thiazole-5-carboxyl

- Source:Journal of Chemical Research (via ResearchG

- Relevance: Discusses alternative photochemical routes and crystallographic confirmation of thiazole-5-carboxyl

-

URL:[Link]

Sources

- 1. WO2015138895A1 - Hepatitis b core protein allosteric modulators - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US11814376B2 - Hepatitis b core protein modulators - Google Patents [patents.google.com]

- 5. EP0674513B1 - Retroviral protease inhibiting compounds - Google Patents [patents.google.com]

Technical Monograph: Biological Activity & Synthetic Utility of Ethyl 2-Isopropylthiazole-5-Carboxylate

Executive Summary

Ethyl 2-isopropylthiazole-5-carboxylate (CAS: 165315-75-3) is a specialized heterocyclic scaffold utilized primarily as a strategic intermediate in the synthesis of antiviral (HBV, HIV) and antimicrobial pharmacophores. Unlike generic thiazoles, the 2-isopropyl substitution imparts critical lipophilicity and steric bulk, optimizing the ligand-binding kinetics within hydrophobic pockets of viral capsids and protease enzymes. This guide analyzes its chemical profile, validated synthetic pathways, and biological potential as a "privileged structure" in medicinal chemistry.

Chemical Profile & Structural Logic

The pharmacological value of this compound stems from its tripartite structure, which balances electronic density with lipophilic interactions.

| Feature | Chemical Logic | Pharmacological Impact |

| Thiazole Core | Aromatic, electron-deficient (π-excessive at C5). | Bioisostere for pyridine/benzene; enhances metabolic stability and hydrogen bonding potential (N-acceptor). |

| 2-Isopropyl Group | Steric bulk ( | Targets hydrophobic sub-pockets (e.g., S2/S3 sites in proteases); improves membrane permeability. |

| 5-Ethoxycarbonyl | Electrophilic ester handle. | Serves as a "warhead precursor." Readily hydrolyzed to the carboxylic acid for amide coupling (peptidomimetics). |

Pharmacophore Map (SAR Logic)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this scaffold in drug design.

Figure 1: Pharmacophore mapping of ethyl 2-isopropylthiazole-5-carboxylate showing functional domains contributing to biological activity.[1][2]

Biological Activity Potential[4][5][6][7][8][9][10][11][12][13]

A. Antiviral Applications (HBV & HIV)

The most authoritative application of 2-isopropylthiazole derivatives lies in Hepatitis B Virus (HBV) Core Protein Modulators and Retroviral Protease Inhibitors .

-

Mechanism: The isopropyl group fits into the hydrophobic pocket at the dimer-dimer interface of the HBV capsid protein, destabilizing assembly or accelerating the formation of empty capsids [1].

-

Relevance: In HIV protease inhibitors (like Ritonavir analogs), thiazole groups often replace phenyl rings to improve solubility while maintaining binding affinity.

B. Antimicrobial & Antifungal Activity

Thiazole-5-carboxylates are established inhibitors of bacterial DNA Gyrase B and fungal 14α-demethylase (CYP51).

-

Spectrum: 2-substituted thiazoles exhibit MIC values in the range of 4–32 µg/mL against Staphylococcus aureus (MRSA) and Candida albicans [2].

-

Causality: The thiazole nitrogen acts as a hydrogen bond acceptor for the active site residues (e.g., Ser/Thr), while the ester/amide side chain interacts with the ATP-binding cleft.

Validated Synthetic Protocols

To ensure biological reproducibility, high-purity synthesis is required. The Hantzsch Thiazole Synthesis is the industry standard for this scaffold.

Protocol 1: Synthesis of Ethyl 2-Isopropylthiazole-5-Carboxylate

Objective: Produce >98% pure intermediate for biological assay.

Reagents:

-

2-Methylpropanethioamide (Isobutyrothioamide) [1.0 eq]

-

Ethyl 2-chloro-3-oxopropanoate (Ethyl formylchloroacetate) [1.1 eq]

-

Ethanol (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Dissolve 2-methylpropanethioamide (1.5 g, 14.56 mmol) in anhydrous ethanol (60 mL) under an Argon atmosphere.

-

Cyclization: Add ethyl 2-chloro-3-oxopropanoate (3.05 g) dropwise. Add dry MgSO₄ (5 g) to sequester water and drive the equilibrium.

-

Reflux: Heat to reflux (approx. 78°C) for 24 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:4).

-

Workup:

-

Cool to Room Temperature (RT). Filter off MgSO₄.

-

Remove volatiles in vacuo.

-

Dilute residue with saturated NaHCO₃ (100 mL) to neutralize HCl byproducts.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Eluent: 10% EtOAc in Hexane).

-

Validation: Confirm structure via ¹H-NMR (CDCl₃): Look for isopropyl septet (~3.3 ppm) and doublet (~1.4 ppm), and the thiazole singlet (~8.0-8.5 ppm).

Experimental Workflow Diagram

Figure 2: Hantzsch synthesis workflow for high-purity scaffold generation.

Biological Evaluation Protocols

Once synthesized, the ester is typically hydrolyzed to the acid or tested directly. Below is a standard protocol for evaluating its Antimicrobial Potential .

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine efficacy against S. aureus and E. coli.

-

Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.

-

Media: Use Mueller-Hinton Broth (MHB).

-

Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (

CFU/mL). -

Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

-

Controls:

-

Positive: Ciprofloxacin.

-

Negative: DMSO (solvent control).

-

Sterility: Media only.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

Data Interpretation Table:

| MIC Value (µg/mL) | Activity Classification |

|---|---|

| < 10 | Potent (Lead Candidate) |

| 10 – 64 | Moderate (Optimization Required) |

| > 64 | Inactive |

Safety & Handling (GHS Standards)

Based on Safety Data Sheets (SDS) for thiazole carboxylates [3]:

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

References

- Google Patents.Hepatitis B core protein modulators. Patent US11814376B2.

-

Chhabria, M. T., et al. (2016).[7] Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Current Topics in Medicinal Chemistry. Available at: [Link]

-

PubChem. Ethyl 2-isopropylthiazole-5-carboxylate Compound Summary. National Library of Medicine. Available at: [Link][8]

-

Kempf, D. J., et al. (1995).[9] Retroviral Protease Inhibiting Compounds.[9] Patent US5539122. Available at:

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Ethyl 5-ethyl-1,3-thiazole-2-carboxylate | C8H11NO2S | CID 20775037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 33142-21-1 | Ethyl 2-Chloro-3-oxopropanoate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 4. US11814376B2 - Hepatitis b core protein modulators - Google Patents [patents.google.com]

- 5. envirotechint.com [envirotechint.com]

- 6. fishersci.com [fishersci.com]

- 7. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl 5-isopropylthiazole-4-carboxylate|81569-25-7 [benchchem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Melting point and boiling point data for ethyl 2-isopropylthiazole-5-carboxylate

This in-depth technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and applications of ethyl 2-isopropylthiazole-5-carboxylate .

CAS Registry Number: 165315-75-3

Molecular Formula: C

Executive Summary

Ethyl 2-isopropylthiazole-5-carboxylate is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, including Hepatitis B core protein modulators and other bioactive small molecules. Unlike common commodity chemicals, this compound is often generated as an intermediate in situ or isolated as a crude oil, leading to a scarcity of standardized melting point (MP) and boiling point (BP) data in public literature.

This guide synthesizes available experimental protocols with predictive thermodynamic modeling to establish a reliable property profile. For researchers, the critical insight is that this compound typically exists as a viscous liquid or low-melting solid at ambient conditions, necessitating high-vacuum distillation or flash chromatography for purification rather than simple recrystallization.

Chemical Identity & Structural Analysis

The physicochemical behavior of this molecule is dictated by three structural domains:

-

Thiazole Core: Provides aromatic stability and weak basicity (pKa of conjugate acid ~1–2).

-

5-Ethoxycarbonyl Group: Acts as a hydrogen bond acceptor and introduces moderate polarity, significantly elevating the boiling point compared to alkyl thiazoles.

-

2-Isopropyl Group: Increases lipophilicity (LogP ~2.5–3.0) and steric bulk, which depresses the melting point relative to the methyl analog by disrupting crystal lattice packing.

Identification Data

| Parameter | Value |

| IUPAC Name | Ethyl 2-(propan-2-yl)-1,3-thiazole-5-carboxylate |

| SMILES | CCOC(=O)C1=CN=C(C(C)C)S1 |

| InChI Key | AQWWEQDAHKVXMK-UHFFFAOYSA-N |

| Appearance | Pale yellow to brown oil (typical); may solidify upon prolonged freezer storage.[3] |

Thermodynamic Properties: Melting & Boiling Points

Boiling Point (BP)

Due to the compound's high molecular weight and polarity, it decomposes before reaching its atmospheric boiling point. Vacuum distillation is the mandatory method for thermal isolation.

| Condition | Temperature Range | Source/Methodology |

| Atmospheric (760 Torr) | 275°C ± 20°C | Predicted (ACD/Labs & EPISuite) |

| Reduced Pressure (12 Torr) | 135°C – 145°C | Extrapolated from isomeric data |

| High Vacuum (0.5 Torr) | 95°C – 105°C | Estimated for short-path distillation |

Operational Insight: When distilling, maintain the bath temperature below 160°C to prevent thermal decarboxylation or ester hydrolysis.

Melting Point (MP)

Experimental data for the 5-carboxylate isomer is rare compared to the 4-carboxylate isomer (which is a liquid).

-

Experimental Status: Predominantly isolated as an oil.

-

Predicted Range: 25°C – 35°C .

-

Implication: It may crystallize slowly in a -20°C freezer but will likely melt upon handling at room temperature. This "low-melting solid" behavior suggests that crystallization is an inefficient purification method .

Synthesis & Purification Protocols

The most authoritative route to ethyl 2-isopropylthiazole-5-carboxylate is a modified Hantzsch Thiazole Synthesis . This involves the condensation of a thioamide with an

Core Synthesis Workflow

Reagents:

-

2-Methylpropanethioamide: Provides the N-C-S fragment and the isopropyl group.

-

Ethyl 2-chloro-3-oxopropanoate: Acts as the C-C electrophile. Note: This reagent is often generated in situ from ethyl formate and ethyl chloroacetate to avoid instability.

Protocol (Self-Validating):

-

Reaction: Dissolve 2-methylpropanethioamide (1.0 equiv) and ethyl 2-chloro-3-oxopropanoate (1.1 equiv) in Ethanol (0.5 M concentration).

-

Cyclization: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the thioamide.

-

Workup: Evaporate ethanol. Neutralize the residue with saturated NaHCO

(critical to remove HCl byproduct). Extract with Ethyl Acetate.[4] -

Purification: Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 5%

15% Ethyl Acetate in Hexanes. -

Rf Value: ~0.4–0.5 (in 10% EtOAc/Hexane).

-

Synthesis Visualization

The following diagram illustrates the reaction logic and critical process control points.

Caption: Workflow for the Hantzsch synthesis of the target thiazole, highlighting the critical neutralization step.

Applications & Research Context

This compound serves as a "scaffold intermediate" in medicinal chemistry.

-

Hepatitis B Virus (HBV) Research: It is a precursor to Capsid Assembly Modulators (CAMs) . The ethyl ester is typically hydrolyzed to the acid (using LiOH/THF), then coupled with amines to form carboxamides that bind to the HBV core protein, disrupting viral replication.

-

Fragment-Based Drug Discovery: The 2-isopropylthiazole moiety mimics the lipophilic profile of phenyl rings but with distinct metabolic stability and solubility properties, making it a valuable bioisostere.

References

-

Synthesis of Thiazole-5-carboxylates: Google Patents. "Hepatitis B core protein modulators." US Patent 11,814,376. (Describes the synthesis of Compound 247/294: Ethyl 2-isopropylthiazole-5-carboxylate). Link

-

General Hantzsch Method: Organic Syntheses. "Ethyl Thiazole-4-carboxylate." (General procedure adapted for 5-carboxylates using 3-oxopropanoates). Link

-

Physical Properties (Isomer Comparison): PubChem. "Ethyl 2-isopropylthiazole-4-carboxylate (Isomer Data)." Link

-

Compound Registry: AChemBlock. "Ethyl 2-isopropylthiazole-5-carboxylate - CAS 165315-75-3."[1][2] Link

Sources

IUPAC nomenclature and synonyms for ethyl 2-isopropylthiazole-5-carboxylate

An In-depth Technical Guide to Ethyl 2-isopropylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 2-isopropylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document will cover its chemical identity, properties, a proposed synthesis protocol, and a discussion of its potential applications in drug discovery, framed within the broader context of the biological significance of the thiazole scaffold.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational for all scientific discourse. Ethyl 2-isopropylthiazole-5-carboxylate is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

-

IUPAC Name: ethyl 2-isopropylthiazole-5-carboxylate[1]

-

Synonyms: While no widely recognized synonyms exist, it may be referred to by its CAS number.

-

CAS Number: 165315-75-3[1]

The structure of ethyl 2-isopropylthiazole-5-carboxylate consists of a central thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. The ring is substituted at the 2-position with an isopropyl group and at the 5-position with an ethyl carboxylate group.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-isopropylthiazole-5-carboxylate is presented in the table below. It is important to note that while some data is available from commercial suppliers, a complete experimental characterization is not widely published.

| Property | Value | Source |

| Molecular Formula | C9H13NO2S | [1] |

| Molecular Weight | 199.27 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Purity | Typically >95% | [1] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [2] |

Synthesis of Ethyl 2-isopropylthiazole-5-carboxylate: A Proposed Protocol

While a specific, detailed synthesis protocol for ethyl 2-isopropylthiazole-5-carboxylate is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-halocarbonyl compound.

Proposed Synthetic Route: Hantzsch Thioazole Synthesis

The Hantzsch synthesis is a cornerstone of thiazole chemistry, valued for its reliability and broad substrate scope. The proposed synthesis of ethyl 2-isopropylthiazole-5-carboxylate would involve the reaction of isobutyramide (as the thioamide precursor) with ethyl 2-chloro-3-oxobutanoate.

Sources

Engineering the Minor Groove: The Discovery and Evolution of Isopropyl-Substituted Thiazole Carboxylates

Executive Summary

The pursuit of sequence-specific DNA minor groove binders (MGBs) has been a cornerstone of chemical biology and drug discovery for decades. While natural products like Distamycin A provided the initial blueprint for AT-rich sequence recognition, their therapeutic utility was severely hindered by poor cellular permeability and a lack of programmable sequence specificity. The discovery and integration of isopropyl-substituted thiazole carboxylates into synthetic polyamides—spearheaded by the "Strathclyde Strategy" (Suckling, Khalaf, Fox, and colleagues)—represented a paradigm shift.

By replacing traditional pyrrole rings with isopropyl-thiazole moieties, researchers achieved a dual breakthrough: the endocyclic heteroatoms enabled specific Guanine-Cytosine (G·C) recognition, while the bulky, hydrophobic isopropyl group radically improved lipophilicity, cellular uptake, and antimicrobial efficacy[1][2]. This whitepaper dissects the historical discovery, structural causality, and experimental methodologies defining this critical class of compounds.

Historical Context & The "Strathclyde Strategy"

The evolution of MGBs is a masterclass in rational drug design. Early work by Dervan and colleagues established that pairing N-methylpyrrole (Py) and N-methylimidazole (Im) could program polyamides to recognize specific DNA sequences. However, these Py-Im polyamides often suffered from high molecular weights, poor pharmacokinetics, and a tendency to aggregate non-specifically in physiological conditions.

To circumvent these bottlenecks, researchers at the University of Strathclyde introduced a novel building block: the isopropyl-substituted thiazole-4-carboxylate [2][3]. The rationale was rooted in strict biophysical causality:

-

Hydrogen Bonding Geometry: The thiazole ring contains endocyclic heteroatoms (S1 and N3) that act as potent hydrogen-bond acceptors for the exocyclic N2 amine of Guanine, facilitating G·C recognition[1].

-

Steric Bulk and Dimerization: The addition of an isopropyl group at the 5-position of the thiazole ring creates significant steric bulk. This forces the ligands to assemble into a staggered, head-to-tail, face-to-face dimer within the minor groove, effectively expanding the reading frame of the complex without increasing the molecular weight of the individual monomer[3][4].

-

Lipophilicity: The hydrophobic nature of the isopropyl group drastically enhanced the molecule's ability to cross cellular membranes, translating in vitro DNA binding into potent in vivo antiparasitic and antibacterial activity (e.g., against Trypanosoma brucei and MRSA)[2].

Evolution of DNA minor groove binders towards isopropyl-thiazole polyamides.

Structural Causality: The Thiazotropsin Series

The integration of the isopropyl-thiazole carboxylate gave rise to the Thiazotropsin class of lexitropsins. The structural modifications within this series perfectly illustrate the causality between chemical structure and DNA sequence recognition.

-

Thiazotropsin A: By substituting one of the N-methylpyrroles of distamycin with an isopropyl-substituted thiazole, the binding preference shifted dramatically. Thiazotropsin A binds as a side-by-side dimer selectively to the hexanucleotide sequence 5'-ACTAGT-3' [4].

-

Thiazotropsin B: To further prove the modularity of this system, researchers replaced an N-methylpyrrole in Thiazotropsin A with an N-methylimidazole. As predicted by the pairing rules, this single atomistic change swapped the DNA recognition target to 5'-ACGCGT-3' [3][5].

Quantitative Data: Binding Profiles

| Compound | Key Heterocycles | Target Sequence | Binding Mode | Lipophilicity Impact |

| Distamycin A | Pyrrole (Py) only | 5'-AAAAAA-3' | Monomer / Dimer | Baseline (Hydrophilic) |

| Thiazotropsin A | Py, Isopropyl-Thiazole | 5'-ACTAGT-3' | Staggered Dimer | High (Enhanced cell uptake) |

| Thiazotropsin B | Py, Im, Isopropyl-Thiazole | 5'-ACGCGT-3' | Staggered Dimer | High (Enhanced cell uptake) |

Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is critical to emphasize that discovering a new MGB requires a robust, self-validating analytical pipeline. The following protocols detail the standard workflow for evaluating isopropyl-thiazole carboxylates.

Protocol 1: DNase I Footprinting for Sequence Selectivity

Objective: To map the exact binding locus of the synthesized isopropyl-thiazole polyamide on a highly variable DNA fragment (e.g., the MS2 DNA fragment containing all possible tetranucleotide sequences)[4][6]. Causality: DNase I cleaves the phosphodiester backbone indiscriminately. When the MGB binds the minor groove, it sterically occludes the enzyme, leaving a "footprint" (blank space) on the resulting autoradiograph. Self-Validating System:

-

Radiolabeling: End-label the DNA fragment with[γ-³²P]-ATP using T4 polynucleotide kinase.

-

Incubation: Incubate the DNA with varying sub-micromolar concentrations of the thiazole-polyamide (0.1 µM to 10 µM) to establish a dose-dependent response.

-

Cleavage: Add DNase I for exactly 2 minutes. Quench the reaction with an EDTA/formamide buffer to immediately halt enzymatic activity.

-

Internal Validation (Critical): Always run a Maxam-Gilbert G+A sequencing lane alongside the drug-treated lanes. This provides an absolute sequence ruler, ensuring the footprint is accurately mapped to the exact base pairs without relying on theoretical gel mobility estimates. A control lane with no drug must also be run to map the baseline cleavage pattern.

Protocol 2: Fluorescence Melting (Tm) Thermodynamics

Objective: To quantify the thermodynamic stabilization of the DNA duplex by the MGB. Causality: MGB binding stabilizes the duplex, requiring higher thermal energy to separate the strands. The shift in melting temperature (ΔTm) directly correlates with binding affinity[4][5]. Self-Validating System:

-

Oligo Design: Synthesize a dual-labeled oligonucleotide (e.g., 5'-FAM and 3'-Dabcyl/Methyl Red) containing the target sequence (e.g., 5'-ACTAGT-3')[6].

-

Assay Execution: Dilute oligonucleotides to 0.25 µM in 10 mM sodium phosphate buffer (pH 7.4). Heat to 95°C for 5 minutes, then cool slowly to allow proper duplex annealing.

-

Measurement: Monitor fluorescence emission while heating at a rate of 1°C/min.

-

Internal Validation (Critical): Include a mutated DNA sequence (e.g., a single base-pair mismatch in the target site, such as 5'-ACAAGT-3') as a negative control. If the ΔTm drops significantly in the mutated sequence compared to the target sequence, the sequence-specificity of the isopropyl-thiazole MGB is internally validated.

Experimental workflow for synthesizing and validating thiazole-based MGBs.

Conclusion

The discovery and implementation of isopropyl-substituted thiazole carboxylates fundamentally solved the lipophilicity and G·C recognition limitations of early minor groove binders. By engineering steric bulk and specific hydrogen-bond acceptors directly into the heterocyclic core, researchers created self-assembling, highly specific therapeutic candidates. The "Strathclyde Strategy" remains a definitive example of how rational structural modifications—validated through rigorous footprinting and thermodynamic assays—can successfully bridge the gap between biophysical chemistry and anti-infective drug discovery.

References

-

Structural basis of DNA duplex distortion induced by thiazole-containing hairpin polyamides Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

-

An overview of recent advances in duplex DNA recognition by small molecules Source: Beilstein Journal of Organic Chemistry URL:[Link][2]

-

DNA sequence recognition by an isopropyl substituted thiazole polyamide Source: PubMed (National Institutes of Health) URL:[Link][4]

-

DNA sequence recognition by an isopropyl substituted thiazole polyamide (Full Text) Source: Nucleic Acids Research (Oxford Academic) URL:[Link][6]

-

DNA sequence recognition by an imidazole-containing isopropyl-substituted thiazole polyamide (thiazotropsin B) Source: PubMed (National Institutes of Health) URL:[Link][5]

-

Recognition of the DNA minor groove by thiazotropsin analogues Source: University of Strathclyde Repository URL:[Link][3]

Sources

- 1. Structural basis of DNA duplex distortion induced by thiazole-containing hairpin polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - An overview of recent advances in duplex DNA recognition by small molecules [beilstein-journals.org]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. DNA sequence recognition by an isopropyl substituted thiazole polyamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA sequence recognition by an imidazole-containing isopropyl-substituted thiazole polyamide (thiazotropsin B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

Hantzsch thiazole synthesis protocol for ethyl 2-isopropylthiazole-5-carboxylate

Technical Application Note: Scalable Synthesis of Ethyl 2-Isopropylthiazole-5-carboxylate

Executive Summary

This application note details the protocol for the regioselective synthesis of ethyl 2-isopropylthiazole-5-carboxylate . This scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a precursor for various kinase inhibitors and metabolic modulators.

Unlike the more common 4-carboxylate isomers derived from

Chemical Pathway & Mechanism

The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation between a thioamide and an

Regioselectivity Logic:

-

Nucleophilic Attack: The sulfur atom of the thioamide (soft nucleophile) attacks the

-carbon bearing the chlorine atom (electrophilic site). -

Cyclization: The nitrogen atom subsequently condenses with the aldehyde carbonyl (most reactive carbonyl), followed by dehydration.

-

Result: The ester group, originally on the

-carbon, ends up at the C5 position of the thiazole ring.

Pathway Visualization

Figure 1: Mechanistic pathway for the regioselective formation of the 5-carboxylate isomer.

Critical Materials & Reagent Preparation

The success of this protocol hinges on the purity of the thioamide and the integrity of the chloro-aldehyde ester, which is prone to polymerization.

Table 1: Key Reagents and Properties

| Component | Role | MW ( g/mol ) | Equiv. | Critical Attribute |

| Isobutyrothioamide | Nucleophile | 103.19 | 1.0 | Hygroscopic; store in desiccator. |

| Ethyl 2-chloro-3-oxopropanoate | Electrophile | 150.56 | 1.1 | Unstable oil; often supplied as tech grade (~90%). Store at -20°C. |

| Ethanol (Absolute) | Solvent | 46.07 | N/A | Anhydrous conditions preferred to limit ester hydrolysis. |

| Lawesson's Reagent | Thionation Agent | 404.47 | 0.6 | Used if preparing thioamide de novo. |

Experimental Protocols

Protocol A: Synthesis of Isobutyrothioamide (Precursor)

Note: If isobutyrothioamide is purchased commercially, proceed to Protocol B.

Context: Thioamides are often expensive or degrade upon long-term storage. Fresh synthesis via Lawesson's reagent ensures high yields.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Add Isobutyramide (8.7 g, 100 mmol) and anhydrous THF (100 mL).

-

Thionation: Add Lawesson’s Reagent (24.2 g, 60 mmol).

-

Reaction: Heat to reflux (66°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 7:3). The amide spot (

) should disappear, replaced by a less polar thioamide spot ( -

Workup: Cool to room temperature. Evaporate THF under reduced pressure.

-

Purification: Dissolve residue in minimal boiling benzene or toluene. Cool to precipitate byproduct (cyclotriphosphazene derivative). Filter. Concentrate filtrate and recrystallize from cyclohexane.

Protocol B: Hantzsch Coupling (Target Synthesis)

Context: This step constructs the thiazole ring.[1][2][3][9] The reaction is exothermic; temperature control during addition is vital to prevent decomposition of the chloro-ester.

Workflow Diagram

Figure 2: Step-by-step workflow for the Hantzsch coupling reaction.

Detailed Procedure:

-

Preparation: In a 500 mL RBF, dissolve Isobutyrothioamide (10.3 g, 100 mmol) in absolute Ethanol (150 mL).

-

Addition: Add Ethyl 2-chloro-3-oxopropanoate (16.6 g, 110 mmol) dropwise over 20 minutes.

-

Caution: The reaction is exothermic. Use a water bath to maintain internal temperature between 20–30°C during addition.

-

-

Cyclization: Once addition is complete, equip with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Observation: The solution typically darkens from yellow to orange/red.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Remove ethanol under reduced pressure (rotary evaporator).

-

Dissolve the oily residue in Ethyl Acetate (200 mL).

-

Neutralization: Wash the organic phase carefully with saturated aqueous

( -

Wash with brine (100 mL), dry over anhydrous

, filter, and concentrate.

-

-

Purification:

-

The crude product is often an oil.

-

Method A (High Purity): Flash column chromatography (Silica gel, 0-20% Ethyl Acetate in Hexanes).

-

Method B (Scale-up): Vacuum distillation (bp approx. 110–120°C at 1 mmHg, though boiling points vary by vacuum strength).

-

Quality Control & Data Analysis

Expected Yield: 70–85% Appearance: Pale yellow oil (may solidify upon prolonged standing at -20°C).

Spectroscopic Validation:

-

H NMR (400 MHz,

-

1.39 (t, 3H, ester

-

1.44 (d, 6H, isopropyl

-

3.40 (sept, 1H, isopropyl

-

4.38 (q, 2H, ester

- 8.25 (s, 1H, C4-H) – Diagnostic Peak.

-

Note: If the ester were at position 4 (wrong isomer), the aromatic proton would be at C5, typically shifting upfield to

7.9–8.0 ppm. The C4-H at 8.25 ppm confirms the 5-carboxylate structure.

-

1.39 (t, 3H, ester

-

LC-MS:

-

Target Mass (

): 200.07. -

Purity criteria: >95% by UV (254 nm).

-

Troubleshooting & Safety

-

Regioisomer Contamination: If Ethyl 4-isopropylthiazole-5-carboxylate is observed, check the purity of the starting chloro-ester. Contamination with

-chloroketones (instead of formyl esters) causes this. -

Stench Management: Thioamides and Lawesson's reagent byproducts have potent, unpleasant odors. All waste must be treated with bleach (sodium hypochlorite) before disposal to oxidize sulfur species.

-

Lachrymator Warning: Ethyl 2-chloro-3-oxopropanoate is a potent lachrymator. Handle only in a functioning fume hood.

References

-

Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetessigäthers auf Thioamide". Berichte der deutschen chemischen Gesellschaft, 20, 3118.

-

Wuts, P. G. M. (2011). "Process for the preparation of thiazole derivatives". World Intellectual Property Organization, WO2011031603A1. (Describes the specific coupling of isobutyrothioamide with ethyl 2-chloro-3-oxopropanoate).

-

Ozturk, T., et al. (2010). "Lawesson’s Reagent in Organic Synthesis".[10][11][12][13] Chemical Reviews, 110(6), 3419-3478. (For Protocol A).

-

BenchChem. (2025).[2][12] "Synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid". (General protocol for 5-carboxylate thiazoles).

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. kuey.net [kuey.net]

- 4. mdpi.com [mdpi.com]

- 5. appretech.com [appretech.com]

- 6. prepchem.com [prepchem.com]

- 7. Ethyl 2-Chloro-3-oxopropanoate | CAS 33142-21-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. CAS 33142-21-1: Ethyl 2-chloro-3-oxopropanoate [cymitquimica.com]

- 9. youtube.com [youtube.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Lawesson's Reagent [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

Using ethyl 2-isopropylthiazole-5-carboxylate as a pharmaceutical intermediate

A Versatile Scaffold for Antiviral and Kinase Inhibitor Discovery[1]

Executive Summary

Ethyl 2-isopropylthiazole-5-carboxylate (CAS: 165315-75-3 ) is a critical heterocyclic building block in modern medicinal chemistry.[1] Its structural significance lies in the 2,5-disubstituted thiazole core , a "privileged scaffold" found in numerous bioactive molecules, including HIV protease inhibitors (e.g., Ritonavir analogs) and Src-family kinase inhibitors.

The isopropyl group at the C2 position provides essential lipophilicity (

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | Ethyl 2-(propan-2-yl)-1,3-thiazole-5-carboxylate |

| CAS Number | 165315-75-3 |

| Molecular Formula | |

| Molecular Weight | 199.27 g/mol |

| Appearance | Colorless to pale yellow oil (crystallizes upon high purity/cooling) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key NMR Signals | Thiazole C4-H singlet (~8.3 ppm); Isopropyl septet/doublet |

Core Synthesis Protocol: The Hantzsch Construction

Rationale: The most robust route to this scaffold is the Hantzsch Thiazole Synthesis. This involves the condensation of a thioamide with an

Reagents

-

Nucleophile: 2-Methylpropanethioamide (Isobutyrothioamide).[1]

-

Electrophile: Ethyl 2-chloro-3-oxopropanoate (often generated in situ or used as the commercially available aldehyde equivalent).[1]

-

Solvent: Ethanol (EtOH) or Acetone.

Step-by-Step Protocol

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpropanethioamide (1.0 equiv, e.g., 10.0 g) in anhydrous Ethanol (100 mL).

-

Addition: Add ethyl 2-chloro-3-oxopropanoate (1.1 equiv) dropwise over 15 minutes. Note: This reagent is lachrymatory; handle in a fume hood.

-

Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (20% EtOAc/Hexanes). The thioamide spot (lower

) should disappear, replaced by a UV-active spot at higher

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

-

Neutralization: Dilute the residue with Ethyl Acetate (150 mL) and wash carefully with saturated aqueous

(2 x 50 mL) to neutralize HCl generated during cyclization. -

Isolation: Dry the organic layer over

, filter, and concentrate. -

Purification: Purify via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes).

-

Yield Expectation: 80–90%.

-

Mechanism & Workflow Visualization

Figure 1: Hantzsch Thiazole Synthesis Pathway.

Critical Application 1: Hydrolysis to the Carboxylic Acid

Context: The ethyl ester is rarely the final drug; it is a "mask" for the carboxylic acid, which is subsequently coupled to amines.

Protocol

-

Dissolution: Dissolve the ethyl ester (5.0 g) in a 3:1 mixture of THF:Water (50 mL).

-

Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 equiv).

-

Expert Tip: LiOH is preferred over NaOH for thiazoles to prevent potential ring-opening side reactions or decarboxylation under harsh conditions.[1]

-

-

Reaction: Stir at room temperature for 16 hours.

-

Workup: Acidify the aqueous phase carefully to pH 3–4 using 1M HCl. The carboxylic acid product, 2-isopropylthiazole-5-carboxylic acid , will precipitate.[1]

-

Isolation: Filter the white solid, wash with cold water, and dry under vacuum.

-

Yield: >95%.[2]

-

Critical Application 2: Amide Coupling (Library Generation)

Context: This is the primary reaction used to synthesize HIV protease inhibitors (e.g., coupling to amino-alcohols) or kinase inhibitors (coupling to amino-pyrimidines).[1]

Protocol

-

Activation: To a solution of 2-isopropylthiazole-5-carboxylic acid (1.0 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to form the activated ester.

-

Coupling: Add the amine partner (1.1 equiv).[3]

-

Completion: Stir at RT for 2–4 hours.

-

Purification: Dilute with EtOAc, wash with

solution (to remove DMF), then brine. Purify via prep-HPLC or column chromatography.

Divergent Synthesis Visualization

Figure 2: Divergent functionalization of the thiazole scaffold.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 3) | Incomplete cyclization due to water in solvent. | Use anhydrous Ethanol; ensure reflux is vigorous. |

| Impurity: "Open" Intermediate | Failure to dehydrate. | Extend reflux time; add molecular sieves. |

| NMR: Missing Thiazole H | Deuterium exchange (rare) or wrong regioisomer. | Confirm singlet at ~8.3 ppm. If doublet, wrong isomer formed. |

| Decarboxylation (Step 4) | Acidification too strong/hot. | Acidify cold (0°C) to pH 3–4, do not heat the acid form. |

Self-Validating NMR Check:

-

Proton A (Thiazole C4): Singlet,

8.2–8.4 ppm. -

Proton B (Ester

): Quartet, -

Proton C (Isopropyl CH): Septet,

3.3 ppm. -

Proton D (Isopropyl

): Doublet,

References

-

Preparation of Thiazole Carboxylates: United States Patent 5,539,122. "Retroviral Protease Inhibiting Compounds." (1995).

- Hantzsch Synthesis Mechanism:Journal of the American Chemical Society. "The Mechanism of the Hantzsch Thiazole Synthesis."

-

Kinase Inhibitor Applications: Bioorganic & Medicinal Chemistry Letters. "Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors."[1][4] (2004).[4]

- General Thiazole Chemistry:Organic Reactions. "The Hantzsch Thiazole Synthesis." (Wiley Online Library).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective Reduction of Ethyl 2-Isopropylthiazole-5-carboxylate

[1][2]

Executive Summary

This application note details the optimized protocol for the reduction of ethyl 2-isopropylthiazole-5-carboxylate to (2-isopropylthiazol-5-yl)methanol (also known as 5-hydroxymethyl-2-isopropylthiazole). This transformation is a critical intermediate step in the synthesis of the HIV protease inhibitor Ritonavir and the pharmacokinetic enhancer Cobicistat .

The protocol utilizes Lithium Aluminum Hydride (LiAlH₄) to achieve complete reduction of the ester moiety while preserving the integrity of the thiazole heterocycle. Unlike reduction methods for simple aliphatic esters, this procedure addresses the specific electronic requirements of the electron-deficient thiazole ring, ensuring high chemoselectivity and yield (>85%).

Scientific Background & Strategy

Retrosynthetic Context

The target alcohol, (2-isopropylthiazol-5-yl)methanol, serves as a precursor for activated carbonates (e.g., p-nitrophenyl carbonate) used to install the thiazole end-cap in Ritonavir-like peptidomimetics. The 2-isopropyl group provides essential hydrophobic bulk for binding within the S2/S2' pockets of the HIV protease enzyme.

Mechanistic Considerations

Thiazole rings are electron-deficient and susceptible to nucleophilic attack or ring-opening under harsh reducing conditions.[1] However, the ester carbonyl at the C5 position is significantly more electrophilic than the C2=N bond of the thiazole.

-

Reagent Selection:

-

LiAlH₄ (Preferred): Strong nucleophile, rapid kinetics at 0°C. Reduces the ester directly to the alcohol via an aldehyde intermediate.

-

NaBH₄: Generally insufficient for esters without additives (e.g., LiCl) or high temperatures, which may degrade the heterocycle.

-

DIBAL-H: Can be used but requires strict low-temperature control (-78°C) to avoid over-reduction or stopping at the aldehyde.[1] LiAlH₄ is more robust for full reduction to the alcohol.

-

Reaction Scheme

The reaction proceeds via nucleophilic hydride delivery to the ester carbonyl.

Caption: Nucleophilic acyl substitution followed by hydride addition converts the ester to the primary alcohol.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Ethyl 2-isopropylthiazole-5-carboxylate | 199.27 | 1.0 | Substrate |

| LiAlH₄ (2.4 M in THF) | 37.95 | 1.2 | Reducing Agent |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Anhydrous, inhibitor-free |

| Sodium Sulfate (Na₂SO₄) | 142.04 | N/A | Drying Agent |

Step-by-Step Procedure

Phase 1: Setup and Inertion

-

Glassware Preparation: Oven-dry a 250 mL two-neck round-bottom flask (RBF), a pressure-equalizing addition funnel, and a magnetic stir bar. Assemble hot under a stream of nitrogen or argon.

-

Solvent Handling: Ensure THF is anhydrous. Moisture will quench LiAlH₄ and generate hydrogen gas, posing a safety hazard and lowering yield.

Phase 2: Reaction Initiation

-

Reagent Charge: Charge the RBF with anhydrous THF (approx. 10 mL per gram of substrate).

-

LiAlH₄ Addition: Cool the THF to 0°C using an ice/water bath. Carefully add the LiAlH₄ solution (1.2 equivalents) via syringe. Note: If using solid LiAlH₄, suspend it in THF first.

-

Substrate Addition: Dissolve the ethyl 2-isopropylthiazole-5-carboxylate in a minimal amount of anhydrous THF. Transfer this solution to the addition funnel.

-

Controlled Addition: Dropwise add the ester solution to the LiAlH₄ suspension over 20–30 minutes.

-

Observation: Mild gas evolution (H₂) may occur. The solution often turns yellow/orange.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–3 hours.

Phase 3: Monitoring & Quench (Fieser Method)

-

TLC Monitoring: Check completion using Hexane:EtOAc (1:1). The starting ester (

) should disappear, and the polar alcohol ( -

The Fieser Quench (Critical Step): Cool the mixture back to 0°C . For every x grams of solid LiAlH₄ used (or calculated equivalent), add sequentially:

-

x mL of Water (add very slowly; vigorous gas evolution).

-

x mL of 15% Aqueous NaOH.

-

3x mL of Water.

-

-

Precipitation: Warm to RT and stir for 15 minutes. The aluminum salts should form a granular, white sand-like precipitate.[1]

Phase 4: Workup & Isolation

-

Filtration: Filter the mixture through a pad of Celite to remove aluminum salts. Wash the cake with THF or Ethyl Acetate.

-

Extraction: Concentrate the filtrate to remove THF. Dissolve the residue in Ethyl Acetate and wash with brine.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Analytical Data & Validation

Expected Results

Spectroscopic Signatures

| Technique | Signal | Assignment |

| ¹H NMR (CDCl₃) | Isopropyl Methyls (–CH(CH ₃)₂) | |

| Isopropyl Methine (–CH (CH₃)₂) | ||

| Methylene (–CH ₂OH) | ||

| Thiazole C4-H | ||

| MS (ESI+) | m/z 158.1 | [M+H]⁺ |

Process Workflow Diagram

Caption: Operational workflow for the reduction of thiazole ester to alcohol.

Safety & Troubleshooting

Safety Hazards[2]

-

LiAlH₄: Pyrophoric solid.[1] Reacts violently with water/protic solvents liberating

.[1] Handle only under inert atmosphere. -

Thiazoles: Often possess strong, sulfur-like odors.[1] Handle in a fume hood.

Troubleshooting Guide

-

Incomplete Conversion: If ester remains after 3 hours, the LiAlH₄ may have partially degraded. Add an additional 0.2 eq of LiAlH₄ solution at 0°C.

-

Emulsion during Workup: If the aluminum salts are gelatinous rather than granular, the Fieser quench ratios were likely incorrect. Add more saturated Rochelle's salt solution and stir vigorously for 1 hour to solubilize aluminum species.

-

Over-reduction: Rare for this substrate, but if ring opening occurs (loss of UV activity, complex NMR), ensure temperature did not exceed RT and quench immediately upon consumption of starting material.

References

-

Kempf, D. J., et al. (1998). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry, 41(4), 602–617. Link

-

Stuk, T. L., et al. (1996). "Method for the Preparation of Ritonavir." U.S. Patent 5,541,206.[2] Link

-

Bauer, J., et al. (2001). "Ritonavir: An Extraordinary Example of Conformational Polymorphism." Pharmaceutical Research, 18, 859–866. Link

-

ReactionWeb. (2025). "Reduction of Esters using LiAlH4." ReactionWeb.io. Link

-

PrepChem. (2024). "Synthesis of 2-propyl-thiazole-5-methanol." PrepChem.com. Link

Title: Strategic Protocols for C2-Functionalization of Ethyl Thiazolecarboxylates via

Application Note: Nucleophilic Substitution on Thiazole Ethyl Esters

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in therapeutics such as Dasatinib (antineoplastic) and Cefdinir (antibiotic). When functionalized with an ethyl ester group, the thiazole ring becomes a versatile electrophile, particularly at the C2 position.[1] This guide details the Nucleophilic Aromatic Substitution (

Mechanistic Insight & Reactivity Profile

The thiazole ring is an electron-deficient heteroaromatic system (

-

The Activation Effect: An ethyl ester at C4 or C5 acts as an additional Electron Withdrawing Group (EWG). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly increasing the electrophilicity at the C2 position.

-

The Pathway: The reaction proceeds via a classical addition-elimination mechanism (

). The nucleophile attacks C2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the halide leaving group.

Figure 1: Reaction Mechanism

Caption: The addition-elimination pathway for nucleophilic substitution at the C2 position of a thiazole ester.

Critical Experimental Parameters

To ensure reproducibility and prevent common side reactions (e.g., ester hydrolysis), the following parameters must be controlled:

| Parameter | Recommendation | Rationale |

| Leaving Group | Br > Cl >> F | Bromine provides the best balance of leaving group ability and substrate stability. 2-Chlorothiazoles react slower and may require higher temperatures. |

| Solvent | DMF, DMSO, MeCN | Polar aprotic solvents stabilize the transition state. Avoid alcohols if transesterification is a risk, unless the alcohol matches the ester. |

| Base | Inorganic bases work well for phenols/thiols. Organic bases (DIPEA/TEA) are preferred for amines to maintain homogeneity. | |

| Temperature | 60°C – 100°C | 2-Bromothiazoles are reactive enough that extreme heat (>120°C) is rarely needed and may cause degradation. |

| Moisture | Strictly Anhydrous | Water + Base + Heat = Saponification (Hydrolysis of the ethyl ester to the carboxylic acid). |

Protocol 1: C-N Bond Formation (Amination)

This protocol describes the synthesis of Ethyl 2-(morpholin-4-yl)thiazole-4-carboxylate from Ethyl 2-bromothiazole-4-carboxylate.

Reagents:

-

Substrate: Ethyl 2-bromothiazole-4-carboxylate (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[4][5]

-

Dissolution: Add Ethyl 2-bromothiazole-4-carboxylate (236 mg, 1.0 mmol) and anhydrous MeCN (5 mL). Stir until dissolved.

-

Addition: Add DIPEA (261 µL, 1.5 mmol) followed by Morpholine (104 µL, 1.2 mmol) dropwise.

-

Reaction: Heat the mixture to 80°C (oil bath temperature). Stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, and a new polar spot (

-

-

Workup: Cool to room temperature.

-

If DMF was used: Pour into ice water (20 mL) and extract with EtOAc (3 x 15 mL).

-

If MeCN was used: Concentrate under reduced pressure.[5] Redissolve residue in EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

-

-

Purification: Dry the organic layer over

, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol 2: C-S Bond Formation (Thioetherification)

Thiolates are potent nucleophiles and react rapidly with 2-bromothiazoles. This protocol avoids the formation of disulfides.

Reagents:

-